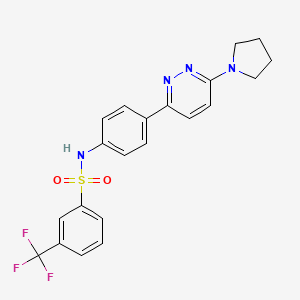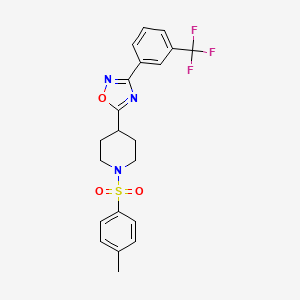![molecular formula C24H28N2O4 B11256874 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11256874.png)
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-hydroxy-3-(4-methoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one , belongs to the class of chromones. It features a chromone core with an additional 4-methyl group, a 4-methoxyphenyl substituent, and an ethylpiperazine side chain. Let’s break down its structure:
Chromone Core: The chromone scaffold is a bicyclic structure consisting of a benzopyranone ring system.
Hydroxy Group: Positioned at the 7th carbon, it imparts hydrophilicity and potential for hydrogen bonding.
Methoxyphenyl Group: Attached at the 3rd carbon, it contributes to the compound’s aromatic character.
Ethylpiperazine Side Chain: Connected to the 8th carbon, it enhances solubility and may influence biological activity.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but here’s a common one:
Condensation Reaction: Start with 4-methyl-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (a precursor). React it with 1-(chloromethyl)-4-ethylpiperazine to form the desired compound.
Industrial Production:
Industrial-scale synthesis typically involves optimization of the above route, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Substitution: The ethylpiperazine side chain is susceptible to substitution reactions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), alkylating agents (e.g., alkyl halides), and base (e.g., NaOH).
Major Products: The target compound itself, along with intermediates during synthesis.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antioxidant, or anticancer properties).
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Mechanism of Action
Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its ethylpiperazine side chain distinguishes it from related chromones.
Similar Compounds: Examples include N4-(4-(4-ethylpiperazin-1-yl)phenyl)-N6-Methylpyrimidine-4,6-diamine and 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one .
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C24H28N2O4/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-16(2)22(24(28)30-23(19)20)17-5-7-18(29-3)8-6-17/h5-10,27H,4,11-15H2,1-3H3 |
InChI Key |
SDDZKBFECNYQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256795.png)
![6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11256796.png)

![9-phenyl-8-[(pyridin-4-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11256810.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256813.png)
![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256829.png)
![2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11256830.png)
![2-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11256831.png)

![ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11256843.png)
![N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B11256844.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11256852.png)
![3-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B11256855.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11256860.png)
